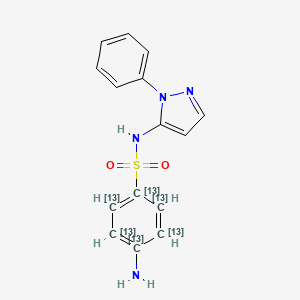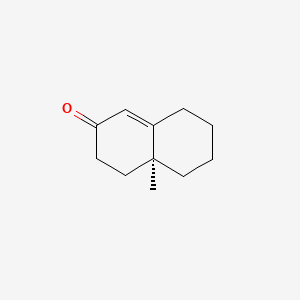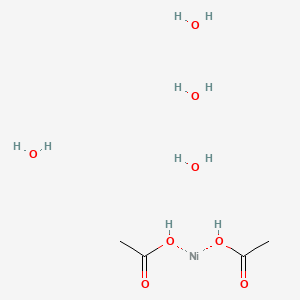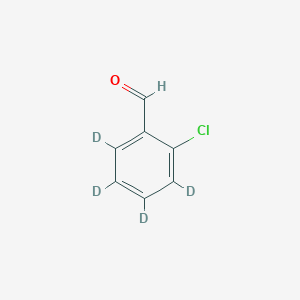![molecular formula C17H13N5O3 B12057069 3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C10H11NO3, is a fascinating molecule. Its systematic name is (2E)-3-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-2-propen-1-one . Let’s break down its structure:
- The central core consists of a pyrazole ring (a five-membered heterocycle containing three carbon atoms and two nitrogen atoms).
- Attached to the pyrazole ring, we find a benzodioxole moiety (a fused aromatic ring system with two oxygen atoms).
- The piperidine group contributes to the overall structure, adding complexity and reactivity.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a piperidine derivative with a benzodioxole-containing ketone. The reaction typically occurs under mild conditions, allowing for good yields.
Industrial Production: While industrial-scale production methods may vary, laboratories often synthesize this compound using straightforward chemical transformations. due to its unique structure, it remains a rare and specialized chemical.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substituents on the benzodioxole ring can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction reactions.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on reaction conditions and substituents. Exploration of these derivatives is an exciting area of research.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure makes it valuable in drug discovery programs.
Biological Studies: Scientists investigate its interactions with biological targets.
Fine Chemicals: Limited industrial applications due to its rarity.
Research Reagents: Used by early discovery researchers.
Mechanism of Action
The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While this compound is unique, we can compare it to related molecules:
Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: (CAS: 24393-66-6).
Benzo-1,3-dioxol-5-ol acetate: (CAS: 326-58-9).
Properties
Molecular Formula |
C17H13N5O3 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(22-19-9-11-2-1-5-18-8-11)14-7-13(20-21-14)12-3-4-15-16(6-12)25-10-24-15/h1-9H,10H2,(H,20,21)(H,22,23)/b19-9+ |
InChI Key |
JSDDIFGGASGVBC-DJKKODMXSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)




![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)




